molecular formula C24H20BrN3O3S B11967084 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11967084
M. Wt: 510.4 g/mol
InChI Key: CAUXCYOBSXRLKZ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a quinazolinone-based acetamide derivative characterized by a sulfanyl bridge connecting the quinazolinone core to an N-substituted acetamide moiety. Its molecular formula is C₂₄H₂₀BrN₃O₃S (molecular weight: 516.4 g/mol), featuring a 4-bromophenyl group at position 3 of the quinazolinone ring and a 4-ethoxyphenyl group as the acetamide substituent . The quinazolinone scaffold is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

Molecular Formula

C24H20BrN3O3S

Molecular Weight

510.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H20BrN3O3S/c1-2-31-19-13-9-17(10-14-19)26-22(29)15-32-24-27-21-6-4-3-5-20(21)23(30)28(24)18-11-7-16(25)8-12-18/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

CAUXCYOBSXRLKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives react with urea or thiourea under reflux conditions to form the quinazolin-4(3H)-one scaffold. For the target compound, 2-amino-5-bromobenzoic acid is cyclized with thiourea in ethanol at 80–100°C for 6–8 hours, yielding 3-(4-bromophenyl)-2-mercaptoquinazolin-4(3H)-one. The reaction mechanism involves nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclodehydration.

Key Reaction Conditions

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: None required

  • Yield: 70–85%

Copper-Catalyzed Imidoylative Cross-Coupling

An alternative method utilizes copper(II) acetate-catalyzed reactions between 2-isocyanobenzoates and amines. For instance, ethyl 2-isocyanobenzoate reacts with 4-bromoaniline in anisole at 150°C under microwave irradiation, forming 3-(4-bromophenyl)quinazolin-4(3H)-one. This method offers shorter reaction times (20–30 minutes) and higher yields (75–90%) but requires specialized equipment.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

Continuous Flow Reactors

Microwave-assisted continuous flow systems reduce reaction times for copper-catalyzed cyclization steps, achieving 90% conversion in 5 minutes.

Purification Techniques

  • Crystallization: Recrystallization from methanol/water (7:3 v/v) yields 95% pure product.

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

ParameterCyclization MethodCopper-Catalyzed Method
Reaction Time6–8 hours20–30 minutes
Yield70–85%75–90%
Catalyst CostNoneCu(OAc)₂ ($0.50/g)
ScalabilityModerateHigh

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The ethoxyphenyl group may erroneously undergo N-alkylation instead of O-alkylation. Using cesium carbonate as a base in DMF at 0°C ensures >95% O-alkylation.

Byproduct Formation

Side products like N-formyl anthranilates are suppressed by maintaining anhydrous conditions and stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under various conditions, including heating and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the bromophenyl group.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the quinazolinone ring and the acetamide’s N-aryl group. Below is a detailed comparison based on molecular features, synthesis, and biological activities:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₂₄H₂₀BrN₃O₃S 516.4 4-Bromophenyl (quinazolinone), 4-Ethoxyphenyl (acetamide)
2-{[3-(4-Bromophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide C₂₂H₁₅BrClN₃O₂S 500.8 4-Bromophenyl (quinazolinone), 4-Chlorophenyl (acetamide)
2-{[3-(4-Fluorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide (AJ5a) C₂₂H₁₅ClFN₃O₂S 463.9 4-Fluorophenyl (quinazolinone), 4-Chlorophenyl (acetamide)
2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(2-Trifluoromethylphenyl)Acetamide C₂₄H₁₉F₃N₃O₃S 510.5 4-Methoxyphenyl (quinazolinone), 2-Trifluoromethylphenyl (acetamide)
N-(4-Bromophenyl)-2-[(1-Cyclohexyl-Methyl-1H-1,2,4-Triazol-3-yl)Sulfanyl]-Acetamide C₁₈H₂₂BrN₅OS 444.4 4-Bromophenyl (acetamide), Cyclohexyl-methyl-triazole (sulfanyl linker)

Key Findings:

Substituent Effects on Bioactivity: Bromine vs. However, AJ5a exhibited superior antimicrobial activity (MIC = 8 µg/mL against S. aureus vs. 16 µg/mL for brominated analogs), suggesting fluorine’s electronegativity enhances target binding . Ethoxy vs. Chlorine: The 4-ethoxyphenyl group in the target compound may reduce toxicity compared to the 4-chlorophenyl analog (reported hepatotoxicity in murine models ). Ethoxy groups also resist oxidative metabolism, extending half-life .

Synthetic Pathways: The target compound and its analogs are synthesized via condensation of mercapto-substituted quinazolinones with chloroacetamides in dioxane/ZnCl₂ . Yields range from 61% (AJ5d ) to 75% (AJ5a ), influenced by steric hindrance from substituents.

Crystallographic Stability :

  • X-ray studies of N-(4-bromophenyl)acetamide derivatives reveal that bulky substituents (e.g., 4-ethoxyphenyl) increase dihedral angles between aromatic rings (66.4° in ), reducing π-π stacking and improving solubility .

Biological Activities: Antimicrobial Activity: Thiazolidine-quinazolinone hybrids (AJ5a–j) show broad-spectrum activity. The target compound’s 4-ethoxyphenyl group confers moderate antifungal activity (MIC = 32 µg/mL against C. albicans), outperforming methoxy-substituted analogs (MIC = 64 µg/mL) . Anti-Inflammatory Potential: Compounds with 4-ethoxyphenyl groups demonstrated 40% inhibition of TNF-α in vitro, comparable to diclofenac (45%) .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

  • Molecular Formula : C22H22BrN3O2S
  • Molecular Weight : 485.39 g/mol
  • CAS Number : 499104-41-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds derived from quinazoline structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism TypeActivity Level
Gram-positiveModerate
Gram-negativeHigh
FungalModerate

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has shown promising results against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay indicated that the compound induces cytotoxic effects, leading to apoptosis in cancer cells.

Key Findings :

  • Cell Line Tested : MCF7 (breast cancer)
  • IC50 Value : Approximately 15 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

3. Molecular Docking Studies

Molecular docking studies conducted using software like Schrodinger revealed that the compound binds effectively to specific targets associated with cancer cell proliferation. The binding affinity observed suggests a strong interaction with the active sites of enzymes involved in tumor growth.

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various quinazoline derivatives and tested their antimicrobial activity using a turbidimetric method.
    • Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against resistant bacterial strains.
  • Anticancer Evaluation :
    • A study evaluated the cytotoxic effects on MCF7 cells, showing significant reduction in cell viability after treatment with varying concentrations of the compound.
    • Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
  • Step 2 : Introduction of the 4-bromophenyl group at position 3 via nucleophilic substitution or Suzuki coupling.
  • Step 3 : Thioether linkage formation using a mercaptoacetic acid derivative, followed by coupling with 4-ethoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Critical Parameters :
  • Temperature : 60–80°C for cyclization steps.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm; ethoxy group at δ 1.3–1.4 ppm for CH3_3 and δ 3.9–4.1 ppm for OCH2_2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 511.02 for C24_{24}H20_{20}BrN3_3O2_2S).
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and quinazolinone planes) .
  • HPLC : Monitors purity (>98% using C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Antimicrobial Testing : Broth microdilution for MIC values against S. aureus or E. coli .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace 4-bromophenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding .
  • Thioether Linkage : Compare bioactivity of sulfanyl (-S-) vs. sulfonyl (-SO2_2-) analogs for metabolic stability .
  • Substituent Screening :
Position Modification Biological Impact
Quinazolinone C4Oxo → ThioxoIncreased kinase inhibition
N-substituentEthoxy → MethoxyAltered pharmacokinetics
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity for EGFR or COX-2 .

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

  • Methodological Answer :

  • ADME Profiling :
  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated intestinal fluid.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
  • Formulation Adjustments : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .
  • Target Engagement Studies : Western blotting or ELISA to verify downstream biomarker modulation in animal models .

Q. What environmental impact studies are relevant for this compound, and how should they be designed?

  • Methodological Answer :

  • Ecotoxicity Testing :
  • Aquatic Toxicity : Daphnia magna acute toxicity (48h LC50_{50}) .
  • Biodegradation : OECD 301B test to assess microbial degradation in water/soil.
  • Environmental Persistence :
Parameter Method Key Metric
HydrolysisEPA 1615Half-life at pH 4, 7, 9
PhotolysisEPA 1616Degradation rate under UV light
  • Bioaccumulation : LogP calculation (e.g., 3.2 ± 0.1 via shake-flask) predicts potential lipid accumulation .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Assay Standardization :
  • Cell Line Authenticity : STR profiling to confirm genetic consistency.
  • Control Compounds : Use reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Data Normalization : Adjust for serum protein binding effects (e.g., 10% FBS vs. serum-free media) .

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